Ethyl 4-bromoquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

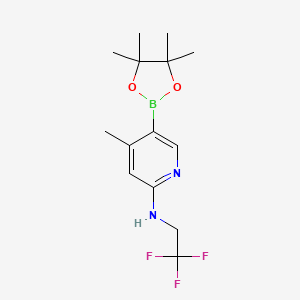

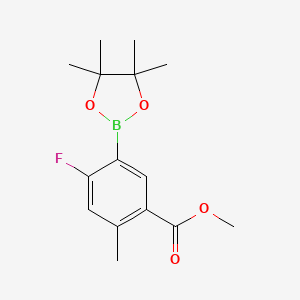

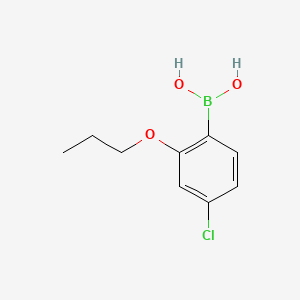

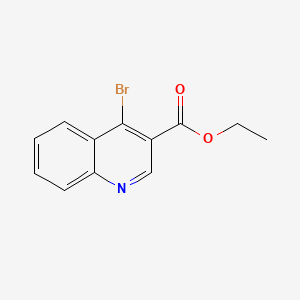

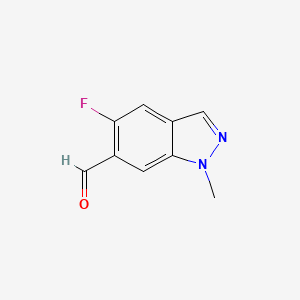

Ethyl 4-bromoquinoline-3-carboxylate is a chemical compound with the empirical formula C12H10BrNO2 . It is a solid substance and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl-2-chloroquinoline-3-carboxylates were synthesized from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .

Molecular Structure Analysis

The molecular structure of Ethyl 4-bromoquinoline-3-carboxylate can be represented by the SMILES string O=C(OCC)C1=C(Br)C(C=CC=C2)=C2N=C1 . The InChI representation is 1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 4-bromoquinoline-3-carboxylate has a molecular weight of 280.12 g/mol . It is a solid substance . The compound’s exact mass and monoisotopic mass are 278.98949 g/mol . It has a complexity of 259 .

科学的研究の応用

Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a halomethylquinoline building block, has been used to synthesize novel quinoline derivatives with significant anti-tubercular and anti-bacterial activities (Li et al., 2019).

Ethyl-2-chloroquinoline-3-carboxylates, synthesized from o-aminobenzophenones, demonstrated moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates were synthesized using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, offering a clean and simple method with high yield and short reaction time (Khaligh, 2014).

The synthesis of mesomeric betaines from 3-ethynylquinoline and ethyl 4- and 5-bromothiophenecarboxylates was explored for fluorescent dipole applications (Smeyanov et al., 2017).

Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, structurally modified from quinazoline-2-carboxylic acid, showed promising oral antiallergy activity, surpassing disodium cromoglycate in potency (Althuis et al., 1979).

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate was examined for its reaction with ethyl bromide, yielding mixed N- and O-ethylated products, with the ratio influenced by different bases and solvents (Hui, 1993).

Safety and Hazards

Ethyl 4-bromoquinoline-3-carboxylate is classified as an eye irritant (Eye Irrit. 2) according to GHS classification . The safety information includes precautionary statements such as P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

将来の方向性

While specific future directions for Ethyl 4-bromoquinoline-3-carboxylate are not mentioned in the available literature, quinoline derivatives have been explored for their potential as antibacterial agents . This suggests that Ethyl 4-bromoquinoline-3-carboxylate could potentially be studied further for its biological activities.

作用機序

Target of Action

Quinoline derivatives, which include ethyl 4-bromoquinoline-3-carboxylate, are known to interact with multiple receptors .

Mode of Action

Quinoline derivatives are known to bind with high affinity to multiple receptors, which could lead to a variety of biological responses .

Biochemical Pathways

Quinoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 4-bromoquinoline-3-carboxylate may affect multiple biochemical pathways.

Pharmacokinetics

The lipophilicity, druglikeness, and water solubility of similar compounds have been studied , which could provide some insights into the ADME properties of Ethyl 4-bromoquinoline-3-carboxylate.

Result of Action

Given the wide range of biological activities associated with quinoline derivatives , it is likely that Ethyl 4-bromoquinoline-3-carboxylate could have diverse molecular and cellular effects.

特性

IUPAC Name |

ethyl 4-bromoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEYLZVYBCUODM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677901 |

Source

|

| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242260-12-3 |

Source

|

| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)